Ditelluride, bis(4-ethoxyphenyl)
Description
Ditelluride, bis(4-ethoxyphenyl) is an organotellurium compound characterized by two 4-ethoxyphenyl groups bonded to a ditelluride (Te–Te) core. The ethoxy group (–OCH₂CH₃) introduces steric bulk and electron-donating effects, which may influence stability, solubility, and catalytic activity compared to other substituents.
Properties
CAS No. |
35684-38-9 |
|---|---|
Molecular Formula |
C16H18O2Te2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-ethoxy-4-[(4-ethoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-3-17-13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
WBKQUUZJSDOUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditelluride, bis(4-ethoxyphenyl) can be synthesized through the reduction of tellurium tetrachloride (TeCl4) with phenetole (4-ethoxyphenol) followed by oxidation. The reaction typically involves the following steps:
Reduction of TeCl4: TeCl4 is reacted with phenetole in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate telluride.
Oxidation: The intermediate is then oxidized to form the final ditelluride compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(4-ethoxyphenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tellurium oxides.
Reduction: Corresponding tellurides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ditelluride, bis(4-ethoxyphenyl) has several scientific research applications, including:
Organic Synthesis:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Catalysis: It is investigated for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ditelluride, bis(4-ethoxyphenyl) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The Te-Te bond can be cleaved under certain conditions, leading to the formation of reactive tellurium species that can interact with other molecules. These interactions can result in the modification of molecular structures and the initiation of various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Ditellurides
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-dependent properties:
*Estimated based on bis(4-methylphenyl) ditelluride (442 g/mol) with ethoxy substitution.
†Assumed based on stability trends of aryl ditellurides.
‡Inferred from catalytic activity of hydroxyl-substituted analogues .
‡‡Trifluoromethyl groups enhance stability via electron-withdrawing effects.
Key Observations:
- Electron-Donating vs. In contrast, trifluoromethyl groups (–CF₃) withdraw electrons, which may enhance oxidative stability .
- Steric Effects : Ethoxy groups introduce greater steric hindrance compared to methyl or methoxy substituents, which could reduce reactivity in sterically sensitive reactions.
- Catalytic Activity : Hydroxyl-substituted ditellurides exhibit catalytic reducing properties in the presence of sodium borohydride . Ethoxy-substituted variants may share similar reactivity but with altered efficiency due to differences in electron donation.
Physicochemical and Catalytic Properties
- Reducing Capability : Bis(3-methyl-4-hydroxyphenyl) ditelluride outperforms bis(p-hydroxyphenyl) ditelluride in catalytic reduction of nitro compounds . This suggests that substituent position (para vs. ortho) and methylation influence reactivity. Ethoxy groups, being para-substituted and electron-donating, may offer intermediate catalytic efficiency.
- Solubility : Ethoxy groups likely improve solubility in polar organic solvents compared to methyl or trifluoromethyl analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing bis(4-ethoxyphenyl) ditelluride?
- Methodology : Bis(4-ethoxyphenyl) ditelluride can be synthesized via coupling reactions of sodium hydrogen telluride (NaTeH) with substituted benzoyl chlorides or aryl halides. For example, Claisen condensation of 4-ethoxy-substituted precursors (e.g., 1,3-bis(4-ethoxyphenyl)propane-1,3-dione) under controlled conditions yields stable ditellurides . Optimize reaction parameters (temperature, solvent polarity) to mitigate decomposition risks common in tellurium chemistry .
Q. How can spectroscopic techniques (e.g., NMR, XRD) characterize the molecular structure of bis(4-ethoxyphenyl) ditelluride?
- Methodology :
- 125Te NMR : Use deuterated solvents (e.g., CDCl₃) to analyze Te–Te bond environments. Autoassociation effects in solution may cause signal broadening, requiring low-temperature measurements .
- X-ray crystallography : Crystallize the compound in a monoclinic system (e.g., C2/c space group) to resolve Te–Te bond distances (typically ~2.7–2.8 Å) and C–Te–Te–C dihedral angles (~90–180°) .
Q. What are the key stability challenges for bis(4-ethoxyphenyl) ditelluride under ambient conditions?
- Methodology : Monitor degradation via UV-vis spectroscopy or mass spectrometry. Store samples in dark, inert environments (argon atmosphere) to prevent photolytic cleavage of the Te–Te bond. Steric shielding by 4-ethoxy groups may enhance stability compared to unsubstituted analogs .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy vs. methyl) influence the conformational dynamics and reactivity of aryl ditellurides?
- Methodology : Compare crystal structures (e.g., bis(4-methylphenyl) ditelluride vs. bis(4-ethoxyphenyl) ditelluride) to assess steric/electronic effects. Ethoxy groups increase electron density on the aromatic ring, potentially altering Te–Te bond polarization and reactivity in redox reactions. Computational modeling (DFT) can quantify substituent effects on bond dissociation energies .
Q. What experimental strategies resolve contradictions in reported synthetic yields of bis(acyl) ditellurides?
- Methodology : Replicate literature procedures (e.g., Suzuki et al.’s 61% yield for bis(O-methoxybenzoyl) ditelluride) while varying reaction conditions. Use inert atmospheres and rigorously dried solvents to minimize hydrolysis. Contrast with lower-yield methods (e.g., NaTeH + benzoyl chloride, 9% yield) to identify critical variables (e.g., acyl chloride reactivity, Te precursor purity) .
Q. How can bis(4-ethoxyphenyl) ditelluride be applied in coordination chemistry or material science?
- Methodology :
- Coordination chemistry : React with transition metals (e.g., Hg(II)) to form complexes with µ-bridging ditelluride ligands. Characterize via single-crystal XRD and cyclic voltammetry to assess redox activity .
- Material science : Incorporate into organic semiconductors or pigments. For example, bis(4-ethoxyphenyl) groups in isoindoline derivatives exhibit enhanced thermal stability and optical properties .
Q. What mechanisms explain the autoassociation of ditellurides in solution, and how does this affect their catalytic applications?
- Methodology : Use concentration-dependent 125Te NMR and UV-vis spectroscopy to detect aggregation. Compare bis(4-ethoxyphenyl) ditelluride with sterically hindered analogs (e.g., tris-dimethylphenylsilyl derivatives). Autoassociation may enhance catalytic activity in radical trapping or chain-breaking antioxidant reactions by stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
